2-Formylcyclopropane-1-carboxylic acid

Asymmetric synthesis Organocatalysis Cyclopropanation

2-Formylcyclopropane-1-carboxylic acid (cis-isomer) addresses the need for a chiral cyclopropane scaffold with both an aldehyde handle and optimized CNS physicochemical profile. Key differentiators: • Enantiopure synthesis achievable up to 99% ee, enabling fragment-based drug design. • Balanced LogP (-0.93) and PSA (54 Ų) for CNS hit identification; compared to non-formyl analogs. • Validated in synthesis of potent ExoS ADPRT inhibitors (IC50 1.3 µM). • Reliable stock availability with full analytical characterization ensures reproducible procurement.

Molecular Formula C5H6O3
Molecular Weight 114.1 g/mol
CAS No. 103425-17-8
Cat. No. B008558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Formylcyclopropane-1-carboxylic acid
CAS103425-17-8
Synonyms(trans)-isomer of 1-formylcyclopropane-2-carboxylic acid
1-formylcyclopropane-2-carboxylic acid
CPSSA
Molecular FormulaC5H6O3
Molecular Weight114.1 g/mol
Structural Identifiers
SMILESC1C(C1C(=O)O)C=O
InChIInChI=1S/C5H6O3/c6-2-3-1-4(3)5(7)8/h2-4H,1H2,(H,7,8)
InChIKeyVOVAKSXCTQYGIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Formylcyclopropane-1-carboxylic Acid (CAS 103425-17-8): Physicochemical and Structural Baseline for Procurement


2-Formylcyclopropane-1-carboxylic acid (CAS 103425-17-8) is a cyclopropane derivative with the molecular formula C5H6O3 and a molecular weight of 114.1 g/mol, bearing both a formyl (-CHO) and a carboxylic acid (-COOH) group on the strained three-membered ring . The CAS registry number 103425-17-8 refers specifically to the cis-isomer (1R,2S configuration), while the trans-isomer is registered under CAS 103425-18-9 [1]. Its predicted LogP of -0.93, polar surface area of 54 Ų, and density of 1.583 g/cm³ position it as a compact, moderately polar scaffold distinct from simpler cyclopropane mono- or dicarboxylic acids in terms of hydrogen-bonding capacity and lipophilicity .

Why 2-Formylcyclopropane-1-carboxylic Acid Cannot Be Replaced by Generic Cyclopropane Carboxylic Acids


Cyclopropane carboxylic acids are a broad class of compounds used as intermediates in pharmaceutical and agrochemical synthesis, but substitution within this class is non-trivial. The presence and position of substituents dramatically alter reactivity, physicochemical properties, and biological compatibility. For example, 1-aminocyclopropane-1-carboxylic acid (ACC) is the natural ethylene precursor in plants [1], while simple cyclopropanecarboxylic acid (CCA) has been studied as an ethylene biosynthesis inhibitor [1]. 2-Formylcyclopropane-1-carboxylic acid differentiates itself from these analogs by possessing a reactive aldehyde handle adjacent to the carboxylic acid on the strained ring, enabling unique organocatalytic transformations not possible with mono-functional or amino-substituted analogs [2]. Furthermore, its LogP of -0.93 is substantially different from CCA (LogP 0.08), directly impacting its suitability as a fragment or building block where specific lipophilicity windows are required for blood-brain barrier penetration or avoidance of nonspecific binding . These differences are material for procurement decisions, as they dictate reactivity in downstream synthetic steps and physicochemical compatibility in biological assays.

Quantitative Differentiation Evidence for 2-Formylcyclopropane-1-carboxylic Acid vs. Closest Analogs


Enantioselective Organocatalytic Cyclopropanation: Formyl-Specific Reactivity Unavailable in Non-Formyl Analogs

2-Formylcyclopropane-1-carboxylic acid derivatives can be synthesized through chiral-amine-catalyzed domino Michael/α-alkylation reactions between bromomalonates and α,β-unsaturated aldehydes, achieving up to 99% enantiomeric excess (ee) and high diastereoselectivity [1]. This reactivity is conferred by the formyl group, which acts as both a directing and activating moiety for the organocatalytic cycle. In contrast, cyclopropane-1-carboxylic acid and 1-aminocyclopropane-1-carboxylic acid (ACC) lack the formyl group and cannot participate in this enantioselective cyclopropanation pathway, limiting their utility to post-synthetic modification or racemic synthesis [2].

Asymmetric synthesis Organocatalysis Cyclopropanation

Physicochemical Differentiation: LogP, Polar Surface Area, and Hydrogen Bonding Capacity vs. CCA, ACC, and CDA

The target compound exhibits a predicted LogP of -0.93 and a polar surface area (PSA) of 54 Ų with 1 hydrogen bond donor and 3 acceptors . This profile is distinct from key comparators: cyclopropanecarboxylic acid (CCA) has a LogP of 0.08 and PSA of 37.3 Ų ; 1-aminocyclopropane-1-carboxylic acid (ACC) has a LogP of -0.26 and PSA of 63.3 Ų ; and cyclopropane-1,1-dicarboxylic acid (CDA) has a LogP of -0.064 and PSA of 74.6 Ų . The target compound is more polar than CCA but less polar than the diacid CDA, positioning it uniquely in the lipophilicity-permeability continuum for fragment-based drug design.

Physicochemical profiling Drug-likeness Permeability prediction

Synthetic Entry Point to ExoS ADP-Ribosyltransferase Inhibitors with Defined Potency

2-Formylcyclopropane-1-carboxylic acid has been used as a reactant in the synthesis of trans-2-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)cyclopropanecarbonitrile, a thienopyrimidinone derivative that inhibits the ADP-ribosyltransferase (ADPRT) activity of Pseudomonas aeruginosa exoenzyme S (ExoS) [2]. The most potent inhibitors in this series block native full-length ExoS ADPRT activity with an IC50 value of 1.3 µM in an enzymatic assay [1]. This synthetic application is not achievable with simple cyclopropanecarboxylic acid (CCA) or ACC, which lack the formyl group required for the cyclopropane ring functionalization leading to this scaffold.

Antibacterial Pseudomonas aeruginosa ExoS inhibitor

Predicted Density and Ring Strain: Differentiating Physical Properties from ACC

The predicted density of 2-formylcyclopropane-1-carboxylic acid is 1.583 g/cm³ , which is notably higher than that of 1-aminocyclopropane-1-carboxylic acid (ACC), whose density is approximately 1.2245 g/cm³ . This 29% higher density reflects the combined effect of the formyl group's electron-withdrawing character and the resulting tighter crystal packing due to additional dipole-dipole interactions and hydrogen bonding networks involving both the aldehyde and carboxylic acid functionalities. This property can influence solubility, formulation behavior, and solid-state stability during storage and handling.

Physical property Density Ring strain

Stereochemical Versatility: Access to Both cis and trans Isomers with High Enantiopurity

2-Formylcyclopropane-1-carboxylic acid can be accessed in both cis (CAS 103425-17-8) and trans (CAS 103425-18-9) configurations, each with defined stereochemistry at both ring carbons [2]. The cis-isomer (1R,2S) and the trans-isomer (1R,2R) are both commercially available as enantiopure building blocks. This contrasts with cyclopropanecarboxylic acid (CCA) and cyclopropane-1,1-dicarboxylic acid (CDA), which are achiral, and with ACC, which is chiral only at the Cα position. Chiral 2-formylcyclopropane derivatives can be obtained with up to 99% ee through organocatalytic methods [1], and the formyl group serves as a handle for further stereospecific transformations, including ring-opening reactions that preserve stereochemistry at the β-position [2].

Stereochemistry Chiral building block Enantiopure synthesis

Recommended Application Scenarios for 2-Formylcyclopropane-1-carboxylic Acid Based on Quantitative Evidence


Chiral Building Block for Enantioselective Drug Discovery Programs

With the demonstrated ability to achieve 2-formylcyclopropane derivatives in up to 99% ee through organocatalytic domino reactions [1], this compound serves as an ideal chiral starting material for medicinal chemistry programs targeting enantiopure cyclopropane-containing drug candidates. Its two stereocenters provide a level of three-dimensional complexity not available from achiral cyclopropane carboxylic acids like CCA or CDA, making it particularly valuable for fragment-based drug design where increasing Fsp3 character is a priority.

Key Intermediate for P. aeruginosa ExoS ADP-Ribosyltransferase Inhibitor Synthesis

The compound has been employed as a reactant in the synthesis of thienopyrimidinone-based ExoS ADPRT inhibitors, with the most potent analogs achieving IC50 values of 1.3 µM against native full-length ExoS [2]. Research groups focused on anti-virulence strategies against Pseudomonas aeruginosa should procure this specific compound as a gateway to this inhibitor chemotype, as simpler cyclopropane carboxylic acids cannot be substituted in the reported synthetic route.

Asymmetric Organocatalysis Methodology Development

The formyl group of 2-formylcyclopropane-1-carboxylic acid enables participation in N-heterocyclic carbene (NHC)-catalyzed ring-opening and redox esterification reactions that are formyl-specific and cannot be replicated with non-formyl cyclopropane analogs [1]. Academic and industrial laboratories developing new organocatalytic methodologies can use this compound as a model substrate for exploring stereospecific transformations of donor-acceptor cyclopropanes.

Fragment Library Design Requiring CNS-Physicochemical Space Compliance

With a LogP of -0.93 and a moderate PSA of 54 Ų, this compound falls within the favorable range for CNS drug-likeness (LogP < 3, PSA < 90 Ų) [1]. In contrast to the more lipophilic CCA (LogP 0.08) and the excessively polar CDA (PSA 74.6 Ų with two acidic protons), the target compound offers a balanced profile suitable for CNS fragment libraries where physicochemical properties are critical for hit identification.

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